molecular formula C9H7BrFIO2 B8151644 Ethyl 3-bromo-4-fluoro-5-iodobenzoate

Ethyl 3-bromo-4-fluoro-5-iodobenzoate

Cat. No.: B8151644
M. Wt: 372.96 g/mol
InChI Key: IKNUEGFHVAJKDU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate ester, making it a unique and versatile molecule in organic synthesis.

Preparation Methods

Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Ethyl 3-bromo-4-fluoro-5-iodobenzoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 3-bromo-4-fluoro-5-iodobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and iodine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be compared with other similar compounds, such as:

  • Ethyl 3-bromo-4-fluorobenzoate
  • Ethyl 3-bromo-5-iodobenzoate
  • Ethyl 4-fluoro-5-iodobenzoate

These compounds share similar structural features but differ in the presence and position of halogen atoms, which can affect their chemical reactivity and applications. This compound is unique due to the presence of all three halogen atoms, making it a versatile and valuable compound in organic synthesis .

Properties

IUPAC Name

ethyl 3-bromo-4-fluoro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNUEGFHVAJKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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